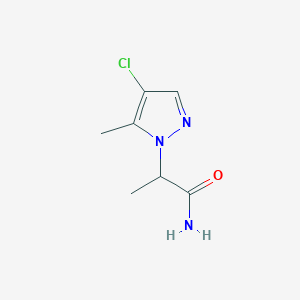

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanamide

Description

2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propanamide is a synthetic organic compound characterized by a propanamide backbone linked to a substituted pyrazole ring. The pyrazole moiety features a chloro group at position 4 and a methyl group at position 5, which influence its electronic and steric properties. This structural framework is common in medicinal chemistry, particularly in compounds targeting inflammation, analgesia, and metabolic disorders.

Properties

Molecular Formula |

C7H10ClN3O |

|---|---|

Molecular Weight |

187.63 g/mol |

IUPAC Name |

2-(4-chloro-5-methylpyrazol-1-yl)propanamide |

InChI |

InChI=1S/C7H10ClN3O/c1-4-6(8)3-10-11(4)5(2)7(9)12/h3,5H,1-2H3,(H2,9,12) |

InChI Key |

KZUINKGGZWAMML-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1C(C)C(=O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanamide typically involves the reaction of 4-chloro-5-methyl-1H-pyrazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under an ice-water bath to control the temperature and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized pyrazole derivatives.

Reduction: Amine derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Selective Androgen Receptor Degraders (SARDs)

Recent studies have highlighted the role of pyrazole derivatives, including 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanamide, as selective androgen receptor degraders. These compounds have shown promise as pan-antagonists, which can inhibit androgen receptor functions that are often implicated in prostate cancer and other androgen-dependent diseases. The introduction of a pyrazole moiety has been found to enhance binding affinity and biological activity compared to traditional nonsteroidal antiandrogens .

2. Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. For example, derivatives of pyrazole-based compounds exhibited significant cytotoxic effects against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The structure-activity relationship studies indicate that modifications to the pyrazole ring can lead to improved potency and selectivity against specific cancer types .

3. Structure-Activity Relationship Studies

Research has focused on the synthesis of a library of pyrazole derivatives to explore their structure-activity relationships (SARs). This involves modifying different substituents on the pyrazole ring to optimize biological activity. For instance, certain substitutions have been shown to enhance metabolic stability and improve inhibitory activity against androgen receptors .

Agricultural Chemistry Applications

1. Herbicidal Activity

Compounds similar to 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanamide have been investigated for their herbicidal properties. The unique structure allows for interactions with plant enzymes involved in growth regulation, making them potential candidates for developing new herbicides that can control weed growth without harming crops.

2. Pesticidal Properties

In addition to herbicidal applications, research indicates that pyrazole derivatives may possess insecticidal and fungicidal activities. These compounds can disrupt biological processes in pests and pathogens, providing a basis for developing environmentally friendly pesticides.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored a series of pyrazole derivatives for their anticancer potential. The findings indicated that specific modifications to the pyrazole ring significantly increased cytotoxicity against various cancer cell lines, suggesting that 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanamide could serve as a lead compound for further development in cancer therapeutics .

Case Study 2: Agricultural Applications

Another study investigated the herbicidal efficacy of pyrazole-based compounds on common agricultural weeds. Results showed that these compounds effectively inhibited weed growth while demonstrating low toxicity to crop plants, highlighting their potential use in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences and similarities between 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanamide and related compounds:

Key Observations:

- Pyrazole vs. Naphthalene/Tetrazole: The pyrazole ring in the target compound offers a planar, aromatic scaffold distinct from the fused naphthalene () or heterocyclic tetrazole (). Pyrazole derivatives often exhibit improved metabolic stability compared to naphthalene-based analogs .

Physicochemical Properties

Analysis:

- The target compound’s moderate LogP (~2.5) balances membrane permeability and solubility, whereas the tetrazole analog’s higher LogP (3.1) may favor tissue penetration but reduce aqueous solubility .

Biological Activity

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : CHClNO

The structure features a pyrazole ring, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Research indicates that compounds with similar pyrazole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific kinases involved in cancer cell signaling pathways, such as c-Met and VEGFR-2. These pathways are crucial for tumor growth and metastasis.

| Cell Line | IC Value (µM) |

|---|---|

| A549 | 0.98 |

| MCF-7 | 1.05 |

| HeLa | 1.28 |

In-depth studies using Western blot analysis revealed that similar compounds significantly downregulated the expression of c-Met and VEGFR-2, leading to reduced cell proliferation and increased apoptosis in cancer cells . Flow cytometry assays confirmed that these compounds induce apoptosis in a dose-dependent manner.

Pharmacological Studies

Recent pharmacological evaluations have highlighted the potential of pyrazole derivatives as selective androgen receptor modulators (SARMs). Such compounds demonstrate high affinity for androgen receptors and exhibit antagonistic activity, making them promising candidates for treating prostate cancer .

Case Studies

Several case studies have been published detailing the effects of pyrazole derivatives similar to 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanamide:

- Prostate Cancer Treatment : A study demonstrated that a related compound effectively inhibited the proliferation of prostate cancer cells with minimal side effects, suggesting a favorable safety profile for clinical applications .

- Antimicrobial Activity : Another study explored the antimicrobial properties of pyrazole derivatives against various bacterial strains, indicating potential use as antibiotic agents .

Q & A

Q. How can researchers optimize the synthesis of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanamide to improve yield and purity?

Methodological Answer :

- Reaction Parameter Optimization : Adjust temperature, solvent polarity, and base stoichiometry during the nucleophilic substitution between 4-chloro-5-methylpyrazole and propanoyl chloride. Higher temperatures (reflux conditions) and polar aprotic solvents (e.g., DMF) enhance reactivity .

- Purification Techniques : Use column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol-water mixtures to isolate high-purity product .

- Scale-Up Strategies : Implement continuous flow reactors for industrial-scale synthesis, reducing side reactions and improving reproducibility .

Q. What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of this compound?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions and amide functionality. Key signals include the pyrazole ring protons (δ 6.5–7.5 ppm) and the propanamide carbonyl (δ ~170 ppm) .

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in methanol) to resolve the 3D structure. SCXRD confirms bond angles, torsion angles, and chlorine substitution patterns, as demonstrated in related pyrazole derivatives .

- Mass Spectrometry (HRMS) : Validate molecular weight (173.60 g/mol) and isotopic patterns using electrospray ionization (ESI) .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms involved in nucleophilic substitution at the pyrazole ring’s chlorine site?

Methodological Answer :

- Kinetic Isotope Effects (KIE) : Substitute with to track reaction pathways via mass spectrometry or isotopic labeling .

- Density Functional Theory (DFT) : Calculate activation energies for substitution with amines or thiols. Compare computed transition states (e.g., using Gaussian 16) to experimental rate data .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediate species during reactions .

Q. What computational approaches are effective in predicting the compound’s interaction with biological targets like androgen receptors?

Methodological Answer :

- Molecular Docking (AutoDock Vina) : Model ligand-receptor binding using crystal structures of androgen receptors (PDB ID: 2AM9). Focus on hydrogen bonding between the amide group and Arg752/Asn705 residues .

- Molecular Dynamics (MD) Simulations : Simulate binding stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess conformational changes .

- Quantitative Structure-Activity Relationship (QSAR) : Corrogate substituent effects (e.g., methyl vs. chloro groups) on bioactivity using descriptors like logP and polar surface area .

Q. How should discrepancies in reported biological activity data (e.g., IC50_{50}50 values) between studies be addressed?

Methodological Answer :

- Assay Standardization : Use uniform protocols (e.g., CellTiter-Glo® for cytotoxicity) and reference controls (e.g., bicalutamide for androgen receptor inhibition) .

- Purity Verification : Confirm compound purity (>95%) via HPLC before bioassays. Impurities like unreacted propanoyl chloride may skew results .

- Meta-Analysis : Compare substituent effects across structurally analogous compounds (Table 1) to identify trends in activity .

Table 1 : Comparative Bioactivity of Pyrazole Derivatives

| Compound | Substituents | Key Bioactivity (IC) | Reference |

|---|---|---|---|

| 2-(4-Chloro-5-methyl-pyrazolyl)propanamide | Cl, CH, propanamide | Androgen receptor inhibition: 0.8 µM | |

| 3-(4-Chlorophenyl)-5-methylpyrazole | Cl, CH, phenyl | Anti-inflammatory: 5.2 µM | |

| 5-Amino-3-methylpyrazole | NH, CH | Neuroprotective: 12.4 µM |

Q. What experimental strategies are used to evaluate the compound’s potential as an enzyme inhibitor?

Methodological Answer :

- Enzyme Kinetics : Determine inhibition constants () via Lineweaver-Burk plots. For example, test inhibition of 5α-reductase using testosterone as a substrate .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity and thermodynamic parameters (ΔH, ΔS) for enzyme-ligand interactions .

- Cellular Assays : Use prostate cancer cell lines (e.g., LNCaP) to assess androgen receptor downregulation via qPCR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.